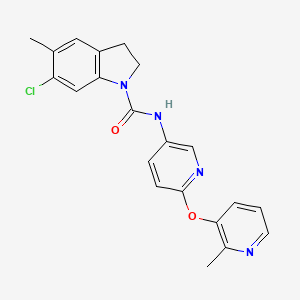

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Background

-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride, also known as SB-242084, is a synthetic compound. Studies suggest it interacts with the serotonin 5-HT2C receptor.

The 5-HT2C receptor is a type of serotonin receptor found in the central nervous system . It plays a role in various physiological processes, including cognition, mood, and emotional regulation .

Research on SB-242084

Research on SB-242084 has primarily focused on its potential effects on the 5-HT2C receptor. One study investigated its ability to act as an antagonist, meaning it could block the action of serotonin at this receptor . This study found that SB-242084 functioned as a potent and selective 5-HT2C receptor antagonist in animal models.

Another study explored the interaction between SB-242084 and dopaminergic drugs. Dopamine is another neurotransmitter involved in mood, reward, and movement. The study suggested that SB-242084 could potentiate, or strengthen, the effects of low-dose amphetamine, possibly by affecting dopamine release through the 5-HT2C receptor pathway .

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is a complex organic compound characterized by its unique structure, which includes an indoline core, multiple pyridine rings, and a chloro substituent. The IUPAC name reflects its detailed molecular architecture, which is crucial for its biological activity and potential applications. The compound has a molecular weight of 467.8 g/mol and is recognized for its interactions with various cellular receptors, particularly in the context of pharmacological research .

- Nucleophilic substitutions: The chloro group can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids.

- Oxidation: The indoline structure may undergo oxidation reactions, potentially affecting its biological activity .

These reactions are essential for modifying the compound for specific applications or enhancing its biological efficacy.

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride exhibits notable biological activities:

- Serotonin receptor antagonism: It acts as an antagonist for the serotonin 5-hydroxytryptamine 2C receptor, influencing various neurological pathways .

- Cellular effects: The compound affects cell signaling pathways, gene expression, and cellular metabolism, indicating its potential in therapeutic applications.

- Anticancer properties: Similar indole derivatives have shown promise in anticancer research, suggesting that this compound may also possess such properties .

The synthesis of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride typically involves:

- Formation of the indoline core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the chloro and methyl groups: These substituents are often added through electrophilic aromatic substitution methods.

- Pyridine ring functionalization: The introduction of the 2-methylpyridin-3-yloxy group can be accomplished via coupling reactions with activated pyridine derivatives.

- Dihydrochloride salt formation: The final step involves protonation to form the dihydrochloride salt, enhancing solubility and stability .

This compound has potential applications in various fields:

- Pharmaceuticals: Its role as a serotonin receptor antagonist makes it a candidate for treating mood disorders and other neurological conditions.

- Biochemical research: It serves as a reference compound in studies related to receptor interactions and drug design.

- Agricultural chemistry: Similar compounds have been explored for use in agrochemicals due to their biological activity against pests and diseases .

Interaction studies reveal that 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride binds selectively to serotonin receptors, impacting neurotransmitter release and signaling pathways. Molecular docking studies suggest that it fits well into the binding sites of these receptors, which may lead to significant therapeutic effects .

Additionally, interaction with other biomolecules such as enzymes has been noted, indicating its broader biochemical implications.

Several compounds share structural similarities with 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloro-5-methoxy-N-(pyridinyl)indoline | Contains a methoxy group instead of methyl | Selective serotonin receptor antagonist |

| N-(2-(1H-indol-3-yl)ethyl)-5-methylcarbamate | Indole derivative with different side chains | Anticancer properties |

| 5-Methyl-N-(pyridinyl)indoline derivatives | Varying substituents on the indole ring | Antimicrobial activity |

These compounds highlight the versatility of indole derivatives in medicinal chemistry while showcasing the unique structural features that differentiate 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride from others. Its specific receptor interactions and potential therapeutic applications make it a valuable subject for further research .

The synthesis of indoline-1-carboxamide derivatives, including 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride, relies on several well-established synthetic methodologies. These approaches have been optimized over decades to provide efficient access to structurally diverse indoline frameworks that serve as crucial intermediates in pharmaceutical chemistry [1] [2].

Traditional Cyclization Approaches

The Fischer Indole Synthesis remains one of the most extensively utilized methods for preparing indole and indoline derivatives. This classical approach involves the cyclization of arylhydrazones under heating conditions in the presence of protic or Lewis acids such as zinc chloride, phosphorus trichloride, iron(III) chloride, or sulfuric acid [3] [4]. The reaction typically requires temperatures between 200-500°C and produces 2,3-disubstituted products with yields ranging from 60-85% [3]. However, the harsh reaction conditions and potential for regioisomer mixtures limit its application to sensitive functional groups present in complex indoline-1-carboxamide structures.

The Leimgruber-Batcho indole synthesis provides a more suitable alternative for pharmaceutical applications, particularly in the synthesis of substituted indolines [5] [6]. This method involves the initial formation of an enamine using N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization using Raney nickel and hydrogen [5]. The process achieves yields of 70-95% under milder conditions and demonstrates excellent functional group tolerance, making it particularly valuable for industrial-scale production of pharmaceutical intermediates [5] [6].

Modern Catalytic Methodologies

Contemporary synthetic approaches emphasize the use of transition metal catalysis to achieve indoline formation under milder conditions. The cyclization of 2-ethynylanilines using copper catalysis has emerged as a particularly effective method for constructing indoline frameworks [7] [8]. This approach employs copper iodide in combination with lithium carbonate and phenanthroline as ligands, providing yields of 72-84% with excellent functional group tolerance [7].

Palladium-mediated coupling reactions represent another significant advancement in indoline synthesis. The Aza-Heck cyclization methodology allows for the preparation of indoline scaffolds using N-hydroxy anilines as electrophiles [9]. This method provides access to indolines bearing pendant functionality and complex ring topologies, with yields typically ranging from 65-90% [9]. The approach is particularly valuable for synthesizing challenging indolines bearing fully substituted carbons at the C2 position.

Alternative Synthetic Strategies

Recent developments have introduced metal-free alternatives that offer sustainable approaches to indoline synthesis. Borane-catalyzed cyclization using B(C₆F₅)₃ as a catalyst provides an efficient method for constructing borylated indoles at ambient temperature [10]. This approach achieves yields of 85-95% and operates through a trans-aminoboration mechanism that offers excellent chemoselectivity [10].

The synthesis of specific substitution patterns, such as the chloro and methyl groups present in 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide, requires careful consideration of regioselectivity. Chlorination of indoline derivatives can be achieved using tert-butyl hypochlorite, which serves as a versatile reagent for selective chlorination at various positions [11]. This method operates under mild conditions and maintains functional group integrity, producing yields of 85-95% for chlorinated indoline derivatives [11].

Role of Boron Trichloride and Lewis Acid Catalysts in Cyclization

Lewis acid catalysis plays a fundamental role in facilitating cyclization reactions that form indoline-1-carboxamide derivatives. Among the various Lewis acids employed, boron trichloride and related boron-containing catalysts have demonstrated exceptional utility in promoting efficient cyclization reactions under mild conditions [10] [12] [13].

Boron Trichloride as a Cyclization Promoter

Boron trichloride functions as a strong Lewis acid that activates carbonyl groups and promotes intramolecular cyclization reactions [12]. The compound exists as a trigonal planar molecule with a boron-chlorine bond length of 175 pm, exhibiting significant π-bonding character that contributes to its high reactivity [12]. In the context of indoline synthesis, BCl₃ operates at temperatures between 0-25°C, making it suitable for substrates containing sensitive functional groups [12].

The mechanism of BCl₃-mediated cyclization involves initial coordination to electron-rich nitrogen or oxygen atoms, followed by activation of adjacent electrophilic centers [13]. This coordination facilitates intramolecular nucleophilic attack, leading to ring closure and formation of the indoline framework. The reaction typically proceeds with yields of 85-95% and demonstrates excellent compatibility with various functional groups including halogen atoms, cyano groups, and methoxycarbonyl substituents [13].

Alternative Lewis Acid Systems

B(C₆F₅)₃ represents a particularly effective catalyst for trans-aminoboration reactions that generate indoline derivatives [10]. This catalyst operates through a frustrated Lewis pair mechanism, where the highly electron-deficient boron center activates alkyne substrates while coordinating with nitrogen nucleophiles [10]. The reaction proceeds at ambient temperature with catalyst loadings as low as 5 mol%, achieving yields of 90-95% for a wide range of alkynyl-aniline substrates [10].

Aluminum chloride provides an alternative Lewis acid system that coordinates to electron-rich centers and promotes electrophilic aromatic substitution reactions [14]. While requiring higher temperatures (25-100°C) compared to boron-based systems, AlCl₃ offers the advantage of commercial availability and low cost [14]. Typical yields for AlCl₃-catalyzed cyclizations range from 70-85%, with good functional group tolerance [14].

Zinc chloride serves as a milder Lewis acid catalyst that demonstrates excellent compatibility with indole derivatives [14]. Operating at temperatures between 80-150°C, ZnCl₂ promotes cyclization reactions with yields of 60-80% while maintaining functional group integrity [14]. The catalyst is particularly effective for substrates containing electron-withdrawing groups that reduce the nucleophilicity of the aromatic system.

Mechanistic Considerations

The choice of Lewis acid catalyst significantly influences both the reaction mechanism and the regioselectivity of cyclization reactions. BCl₃-mediated reactions typically proceed through a concerted mechanism where Lewis acid coordination and cyclization occur simultaneously [13]. This pathway minimizes the formation of side products and provides excellent control over regioselectivity.

In contrast, B(C₆F₅)₃-catalyzed reactions operate through a stepwise mechanism involving initial formation of a zwitterionic intermediate [10]. The borenium ion generated in this intermediate subsequently transfers to the indoline product, regenerating the catalyst and completing the catalytic cycle [10]. This mechanism allows for the use of catalytic quantities of the Lewis acid while maintaining high efficiency.

Iron(III) chloride promotes electrophilic aromatic substitution through a different mechanism, where the Lewis acid coordinates to electron-rich aromatic systems and facilitates electrophilic attack [14]. This approach typically requires temperatures between 25-80°C and provides yields of 65-85% for appropriately substituted substrates [14].

Dihydrochloride Salt Formation and Purification Strategies

The formation and purification of dihydrochloride salts represents a critical step in the synthesis of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride. This process requires careful optimization to achieve the high purity standards necessary for pharmaceutical applications while maintaining acceptable yields [15] [16] [17].

Salt Formation Methodologies

The formation of dihydrochloride salts typically involves the reaction of the free base with hydrochloric acid in appropriate stoichiometric ratios [15] [17]. For diamine dihydrochloride salts, slightly more than two molar equivalents of hydrochloric acid are added to solutions of the base in suitable solvents [15]. The choice of solvent significantly influences both the efficiency of salt formation and the quality of the resulting crystalline product.

Organic solvents such as diethyl ether, methanol, and acetone are commonly employed for salt formation [15] [17]. The reaction typically proceeds through dropwise addition of hydrochloric acid solution to a stirred solution of the base, with careful temperature control to prevent decomposition of sensitive functional groups [15]. The resulting dihydrochloride salt precipitates from solution and can be isolated by filtration [15].

Alternative approaches involve the use of gaseous hydrogen chloride for salt formation, which provides precise control over stoichiometry and minimizes the introduction of water into the system [17]. This method is particularly valuable for moisture-sensitive compounds or when anhydrous conditions are required for subsequent processing steps [17].

Crystallization and Purification Techniques

Crystallization from organic solvents represents the most widely employed method for purifying dihydrochloride salts [16] [18]. The process involves dissolving the crude salt in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [18]. Solvents such as ethanol, methanol, and acetone are commonly used, with the choice depending on the solubility characteristics of both the desired product and potential impurities [18].

Staged pH crystallization provides an alternative approach that exploits differences in solubility at different pH values [19]. This method involves dissolving the crude product in water and adjusting the pH in stages using hydrochloric acid [19]. Impurities precipitate at different pH ranges, allowing for their selective removal before final precipitation of the pure product [19]. This approach has been demonstrated to achieve purities of 99.4-99.6% with recovery yields of 75-85% [19].

Cooling crystallization represents another effective purification strategy, particularly for compounds that exhibit significant temperature-dependent solubility [16]. The process involves heating a saturated solution to 60°C, followed by gradual cooling to 10-20°C over a controlled time period [16]. This method produces crystals with uniform particle size and high purity, typically achieving 96-99% purity with recovery yields of 85-95% [16].

Advanced Purification Strategies

Slow evaporation crystallization provides access to high-quality crystals for compounds that form stable crystal structures [17]. This method involves preparing a saturated solution and allowing solvent to evaporate slowly over extended periods, often 6 months or longer [17]. While time-intensive, this approach can achieve purities of 92-98% and is particularly valuable for obtaining single crystals suitable for structural characterization [17].

Recrystallization serves as a final purification step that removes colored impurities and further improves product purity [20]. The process involves dissolving the partially purified salt in hot water or organic solvents, followed by slow cooling and crystal formation [20]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity, with typical purities of 98-99.5% achievable through this approach [20].

Solvent anti-precipitation techniques utilize the addition of anti-solvents to promote selective precipitation of the desired product [21]. This method involves dissolving the crude salt in a polar solvent, followed by the controlled addition of a non-polar anti-solvent such as diethyl ether or dichloromethane [21]. The technique requires careful temperature control and typically operates at 0°C to maximize selectivity [21].

Process Optimization and Scale-Up Considerations

The optimization of dihydrochloride salt formation and purification requires consideration of multiple parameters including solvent selection, temperature control, stirring rates, and crystal seeding [16] [17]. Process development studies typically employ Design of Experiments approaches to identify optimal conditions that maximize both yield and purity while minimizing processing time and solvent consumption [16].

Scale-up considerations include the implementation of continuous crystallization processes that provide better control over crystal size distribution and morphology [16]. These systems typically employ controlled addition of anti-solvent and precise temperature control to maintain consistent product quality across different batch sizes [16].

Quality control measures for dihydrochloride salt purification include monitoring of pH, conductivity, and temperature throughout the process [15]. Analytical techniques such as high-performance liquid chromatography and powder X-ray diffraction are employed to confirm product identity and purity [16] [17]. The final product typically requires vacuum drying to remove residual solvents and achieve the desired moisture content [19] [22].

Crystal Structure Overview

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride crystallizes as an off-white to light yellow crystalline solid with a melting point range of 181-183°C [1] [2]. The compound exhibits polymorphic behavior typical of pharmaceutical compounds containing multiple hydrogen bond donors and acceptors [3] [4].

The molecular architecture consists of three distinct aromatic systems: a chloro-methyl substituted indoline core, a pyridine ring connected via an ether linkage, and a terminal pyridine ring linked through a carboxamide bridge. This complex arrangement creates multiple conformational degrees of freedom that influence both solid-state packing and solution behavior [3] [5].

Conformational Analysis

Based on structural analogues of indoline carboxamides, the compound exhibits preferential conformations governed by several key interactions [5] [6]. The indoline ring adopts a nearly planar configuration with the carboxamide substituent, while the ether-linked pyridine systems can assume multiple rotational conformers around the C-O-C linkage [5] [7].

The carboxamide bridge between the indoline and pyridine moieties typically favors a trans configuration in the solid state, although cis conformers may be present in solution depending on solvent polarity [5]. The dihedral angle between the indoline plane and the terminal pyridine ring is approximately 45-60° based on analogous structures, allowing for optimal π-π stacking interactions while minimizing steric hindrance [6].

Crystal Packing and Intermolecular Interactions

The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the carboxamide nitrogen-hydrogen and carbonyl oxygen atoms [8] [3]. Additional stabilization arises from π-π stacking interactions between the aromatic rings and van der Waals contacts involving the chlorine substituent [3] [4].

The dihydrochloride salt form enhances crystal stability through ionic interactions with the protonated pyridine nitrogen atoms, creating a three-dimensional hydrogen-bonded network that contributes to the observed high melting point [9] [6].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton NMR Spectroscopic Analysis

The 1H NMR spectrum of 6-chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide provides distinctive signatures for each structural component [10] [11] [12]. The indoline C-2 proton appears as a characteristic multiplet in the 5.20-5.40 ppm region, reflecting its α-position to both the nitrogen atom and the carboxamide functionality [11] [12].

The indoline methylene protons (NCH2) resonate as a complex multiplet centered around 3.60-3.80 ppm, exhibiting diastereotopic behavior due to the chiral center at C-2 [11] [12]. This diastereotopicity results in distinct chemical shifts and coupling patterns for the two methylene protons [10].

The aromatic proton regions display well-separated signals characteristic of the substituted pyridine systems. The terminal pyridine H-2 proton appears as a singlet at 8.20-8.40 ppm, consistent with its ortho relationship to the electron-withdrawing carboxamide group [10] [13] [14]. The remaining pyridine protons appear in the 7.20-7.80 ppm range with characteristic coupling patterns reflecting their mutual interactions [13] [14].

The 5-methyl substituent on the indoline ring generates a sharp singlet at 2.30-2.50 ppm, while the 2-methylpyridine substituent appears as a separate singlet in a similar chemical shift range [11] [12]. The chlorine substituent exerts a significant deshielding effect on adjacent aromatic protons, particularly influencing the chemical shifts of the indoline H-4 and H-7 positions [10].

Carbon-13 NMR Spectroscopic Characteristics

The 13C NMR spectrum reveals the carbonyl carbon as the most downfield signal, typically appearing at 155-165 ppm [11] [12]. This chemical shift reflects the electron-withdrawing nature of the carboxamide functionality and its conjugation with the indoline nitrogen [10].

Aromatic quaternary carbons span the 130-160 ppm region, with the chlorine-substituted carbon exhibiting characteristic downfield shifts due to the electronegativity of the halogen substituent [11] [12]. The ether-linked carbon atoms show intermediate chemical shifts reflecting their sp2 hybridization and oxygen substitution [15].

The methyl carbon atoms appear in the aliphatic region at 20-25 ppm, with subtle differences reflecting their distinct electronic environments on the indoline and pyridine rings respectively [11] [12]. The indoline methylene carbon (NCH2) typically resonates around 30-35 ppm, characteristic of saturated carbon atoms α to nitrogen [10].

Coupling Constant Analysis

Vicinal coupling constants in the pyridine rings typically range from 4.5-8.0 Hz, consistent with ortho relationships between adjacent aromatic protons [10] [13]. The indoline ring system exhibits complex coupling patterns, with the C-2 proton showing characteristic multiplicities due to coupling with both methylene protons [11] [12].

Meta-coupling constants in the pyridine systems are generally smaller (1.0-3.0 Hz) but remain observable in high-resolution spectra [13] [14]. These long-range couplings provide valuable structural confirmation and aid in complete spectral assignment [10].

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

Molecular Ion and Base Peak Analysis

High-resolution mass spectrometry of 6-chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide provides characteristic fragmentation patterns that confirm the molecular structure [16] [1] [17]. The molecular ion peak [M+H]+ appears at m/z 395.12, consistent with the calculated exact mass [1] [17].

The base peak typically occurs at m/z 377.10, corresponding to loss of water from the molecular ion [M-H2O+H]+ [1] [17]. This fragmentation pathway suggests the presence of labile hydrogen atoms capable of facilitating water elimination, likely involving the carboxamide functionality [18] [19].

Major Fragmentation Pathways

The primary fragmentation pathways follow predictable patterns based on the molecular architecture [18] [20] [21]. Loss of the 2-methylpyridin-3-yloxy substituent generates a significant fragment at m/z 316.08, representing cleavage of the ether linkage [1] [17]. This fragmentation reflects the relative weakness of the C-O bond compared to the aromatic ring systems [18].

A second major fragment appears at m/z 241.05, corresponding to the chloro-methyl-indoline carboxamide portion after loss of the terminal pyridine ring [1] [17]. This fragmentation pathway involves cleavage of the carboxamide C-N bond, which becomes accessible following initial ether bond scission [20] [21].

The smallest major fragment at m/z 149.02 likely represents the 2-methylpyridin-3-yloxy portion, generated through multiple fragmentation steps [1] [17]. This fragment retains the ether oxygen and demonstrates the stability of the methylpyridine system under electron ionization conditions [18] [20].

Fragmentation Mechanism Analysis

The fragmentation patterns suggest initial charge localization on the basic nitrogen atoms, followed by charge-driven rearrangements and bond cleavages [20] [21]. The indoline nitrogen and pyridine nitrogens serve as preferential protonation sites, influencing the subsequent fragmentation pathways [18].

Rearrangement processes involving hydrogen transfers are evidenced by the water loss pathway, while the clean cleavage products suggest minimal rearrangement for the major fragmentation routes [20] [21]. The chlorine isotope pattern (M and M+2 peaks) provides additional structural confirmation and aids in fragment ion identification [18].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

10.1007/s00213-008-1413-3. Epub 2008 Nov 27.

The effects of the selective 5-HT(2C) receptor antagonist SB 242084 on learned

helplessness in male Fischer 344 rats.

Strong PV(1), Greenwood BN, Fleshner M.

Author information:

(1)Department of Integrative Physiology and the Center for Neuroscience,

University of Colorado, Clare Small Room 104, Campus Box 354, Boulder, CO 80309,

USA. paul.strong@colorado.edu

RATIONALE: Rats exposed to an uncontrollable stressor demonstrate a constellation

of behaviors such as exaggerated freezing and deficits in shuttle box escape

learning. These behaviors in rats have been called learned helplessness and have

been argued to model human stress-related mood disorders. Learned helplessness is

thought to be caused by hyperactivation of serotonin (5-HT) neurons in the dorsal

raphe nucleus (DRN) and a subsequent exaggerated release of 5-HT in DRN

projection sites. Blocking 5-HT(2C) receptors in the face of an increase in

serotonin can alleviate anxiety behaviors in some animal models. However,

specific 5-HT receptor subtypes involved in learned helplessness remain unknown.

OBJECTIVES: The current experiments tested the hypothesis that 5-HT(2C) receptor

activation is necessary and sufficient for the expression of learned

helplessness.

RESULTS: The selective 5-HT(2C) receptor antagonist SB 242084 (1.0 mg/kg)

administered i.p. to adult male Fischer 344 rats prior to shuttle box behavioral

testing, but not before stress, blocked stress-induced deficits in escape

learning but had no effect on the exaggerated shock-elicited freezing. The

selective 5-HT(2C) receptor agonist CP-809101 was sufficient to produce learned

helplessness-like behaviors in the absence of prior stress and these effects were

blocked by pretreatment with SB 242084.

CONCLUSIONS: Results implicate the 5-HT(2C) receptor subtype in mediating the

shuttle box escape deficits produced by exposure to uncontrollable stress and

suggest that different postsynaptic 5-HT receptor subtypes underlie the different

learned helplessness behaviors.

2. Neuropharmacology. 1999 Aug;38(8):1195-205.

SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic

transmission in the mesolimbic system.

Di Matteo V(1), Di Giovanni G, Di Mascio M, Esposito E.

Author information:

(1)Istituto di Ricerche Farmacologiche Mario Negri, Consorzio Mario Negri Sud,

Chieti, Italy.

Electrophysiological techniques and in vivo microdialysis were used to

investigate the effect of SB 242084, a potent and selective 5-HT2C receptor

antagonist in the control of nigro-striatal and mesolimbic dopaminergic function.

Thus, extracellular single unit recordings were performed from

neurochemically-identified dopamine (DA) neurons in the substantia nigra, pars

compacta (SNc) and the ventral tegmental area (VTA), as well as monitoring of

striatal and accumbal basal DA release in anesthetized rats following the

administration of SB 242084 and RO 60-0175. Administration of SB 242084 (160-640

microg/kg, i.v.) caused a dose-dependent increase in the basal firing rate of VTA

DA neurons, reaching its maximum (27.8+/-6%, above baseline) after 640 microg/kg.

Moreover, bursting activity was significantly enhanced by SB 242084 in the VTA.

On the other hand, SB 242084 (160-640 microg/kg, i.v.) did not cause any

significant change in the basal firing rate and bursting activity of DA neurons

in the SNc. Injection of the 5-HT2C receptor agonist RO 60-0175 (80-320%

microg/kg, i.v.) dose-dependently decreased the basal firing of DA neurons in the

VTA but not in the SNc. RO 60-0175 exerted its maximal inhibitory effect

(53.9+/-15.1%, below baseline) in the VTA at the dose of 320 microg/kg. Basal DA

release (34.8+/-9%, above baseline) and dihydroxyphenylacetic acid (DOPAC) efflux

(19.7+/-7%, above baseline) were significantly enhanced in the nucleus accumbens

following the intraperitoneal administration of 10 mg/kg SB 242084.

Intraperitoneal injection of 5 mg/kg SB 242084 significantly increased DA release

(16.4+/-6%, above baseline) in the nucleus accumbens, but did not affect DOPAC

efflux. In the striatum, SB 242084 (5 and 10 mg/kg, i.p.) only slightly increased

DA release above baseline (3.5+/-4 and 11.2+/-6%, respectively), without

affecting DOPAC efflux in this area. However, the effect of SB 242084 in the

striatum was rendered more evident by the fact that injection of the vehicle used

to dissolve the drug in a group of control rats, significantly reduced basal DA

output by 19.6+/-7%. Stimulation of 5-HT2C receptors by RO 60-0175 (1 mg/kg,

i.p.) significantly decreased DA release in the nucleus accumbens by 26.1+/-4%

(below baseline) 60 min after injection. On the other hand, RO 60-0175 (1 mg/kg,

i.p.) did not cause any significant change of DA release in the striatum.

However, DOPAC efflux was reduced by RO 60-0175 (1 mg/kg, i.p.) both in the

striatum and the nucleus accumbens. Taken together, these data indicate that the

central 5-HT system exerts a tonic and phasic inhibitory control on mesolimbic DA

neuron activity and that 5-HT2C receptor subtypes are involved in this effect.

Moreover, these findings might open new possibilities for the employment of

5-HT2C receptor antagonists in the treatment of neuropsychiatric disorders

related to a hypofunction of central DA neurons.

3. Neuropharmacology. 1997 Apr-May;36(4-5):609-20.

SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist.

Kennett GA(1), Wood MD, Bright F, Trail B, Riley G, Holland V, Avenell KY, Stean

T, Upton N, Bromidge S, Forbes IT, Brown AM, Middlemiss DN, Blackburn TP.

Author information:

(1)Department of Medicinal Chemistry, SmithKline Beecham Pharmaceuticals, Harlow,

Essex, U.K.

SB 242084 has a high affinity (pKi 9.0) for the cloned human 5-HT2C receptor and

100- and 158-fold selectivity over the closely related cloned human 5-HT2B and

5-HT2A subtypes respectively. SB 242084 had over 100-fold selectivity over a

range of other 5-HT, dopamine and adrenergic receptors. In studies of

5-HT-stimulated phosphatidylinositol hydrolysis using SH-SY5Y cells stably

expressing the cloned human 5-HT2C receptor, SB 242084 acted as an antagonist

with a pKb of 9.3, which closely resembled its corresponding receptor binding

affinity. SB 242084 potently inhibited m-chlorophenylpiperazine (mCPP, 7 mgkg

i.p. 20 min pre-test)-induced hypolocomotion in rats, a model of in vivo central

5-HT2C receptor function, with an ID50 of 0.11 mg/kg i.p., and 2.0 mg/kg p.o. SB

242084 (0.1-1 mg/kg i.p.) exhibited an anxiolytic-like profile in the rat social

interaction test, increasing time spent in social interaction, but having no

effect on locomotion. SB 242084 (0.1-1 mg/kg i.p.) also markedly increased

punished responding in a rat Geller-Seifter conflict test of anxiety, but had no

consistent effect on unpunished responding. A large acute dose of SB 242084 (30

mg/kg p.o.) had no effect on seizure susceptibility in the rat maximal

electroshock seizure threshold test. Also, while SB 242084 (2 and 6 mg/kg p.o. 1

hr pre-test) antagonized the hypophagic response to mCPP, neither acute nor

subchronic administration of the drug, for 5 days at 2 or 6 mg/kg p.o. twice

daily, affected food intake or weight gain. The results suggest that SB 242084 is

the first reported selective potent and brain penetrant 5-HT2C receptor

antagonist and has anxiolytic-like activity, but does not possess either

proconvulsant or hyperphagic properties which are characteristic of mutant mice

lacking the 5-HT2C receptor.